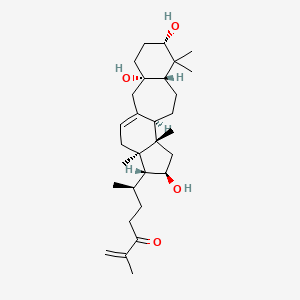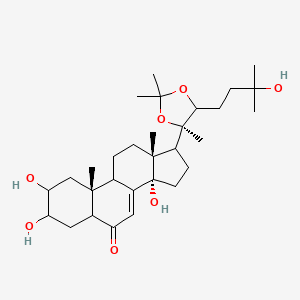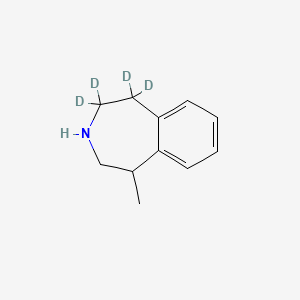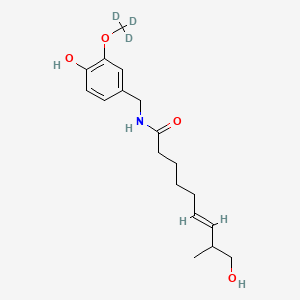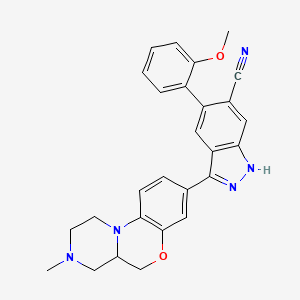
Hpk1-IN-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hematopoietic progenitor kinase 1 inhibitor 11 (Hpk1-IN-11) is a small molecule inhibitor that targets hematopoietic progenitor kinase 1, a member of the mitogen-activated protein kinase kinase kinase kinase family. Hematopoietic progenitor kinase 1 plays a crucial role in regulating immune cell signaling, particularly in T cells and dendritic cells. Inhibition of hematopoietic progenitor kinase 1 has shown potential in enhancing antitumor immunity and improving the efficacy of cancer immunotherapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hematopoietic progenitor kinase 1 inhibitor 11 involves multiple steps, including the reaction of a brominated reagent with boronic acid or boric acid ester in an inert solvent . The reaction conditions typically involve cooling the reaction mixture in an ice bath and stirring overnight at room temperature .
Industrial Production Methods: Industrial production of hematopoietic progenitor kinase 1 inhibitor 11 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: Hematopoietic progenitor kinase 1 inhibitor 11 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its inhibitory activity .
Common Reagents and Conditions: Common reagents used in the reactions involving hematopoietic progenitor kinase 1 inhibitor 11 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed: The major products formed from the reactions of hematopoietic progenitor kinase 1 inhibitor 11 depend on the specific reagents and conditions used. These products are typically derivatives of the original compound with enhanced or modified biological activity .
Scientific Research Applications
Hematopoietic progenitor kinase 1 inhibitor 11 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of hematopoietic progenitor kinase 1 in various signaling pathways . In biology, it helps elucidate the mechanisms of immune cell regulation and the impact of hematopoietic progenitor kinase 1 inhibition on immune responses . In medicine, hematopoietic progenitor kinase 1 inhibitor 11 is being investigated for its potential to enhance cancer immunotherapies and overcome resistance to existing treatments . In industry, it serves as a lead compound for the development of new therapeutic agents targeting hematopoietic progenitor kinase 1 .
Mechanism of Action
Hematopoietic progenitor kinase 1 inhibitor 11 exerts its effects by inhibiting the kinase activity of hematopoietic progenitor kinase 1. This inhibition prevents the phosphorylation of downstream targets, such as SH2 domain-containing leukocyte protein of 76 kDa, which is involved in T cell receptor signaling . By blocking this pathway, hematopoietic progenitor kinase 1 inhibitor 11 enhances T cell activation and proliferation, leading to improved antitumor immune responses .
Comparison with Similar Compounds
Hematopoietic progenitor kinase 1 inhibitor 11 is unique compared to other similar compounds due to its high selectivity and potency in inhibiting hematopoietic progenitor kinase 1. Similar compounds include sunitinib, which also targets hematopoietic progenitor kinase 1 but has broader kinase inhibition activity . Another similar compound is compound M074-2865, identified through virtual screening, which shows promising inhibitory activity against hematopoietic progenitor kinase 1 . hematopoietic progenitor kinase 1 inhibitor 11 stands out due to its superior selectivity and potential for clinical development .
Properties
Molecular Formula |
C27H25N5O2 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
5-(2-methoxyphenyl)-3-(3-methyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazin-8-yl)-1H-indazole-6-carbonitrile |
InChI |
InChI=1S/C27H25N5O2/c1-31-9-10-32-19(15-31)16-34-26-12-17(7-8-24(26)32)27-22-13-21(18(14-28)11-23(22)29-30-27)20-5-3-4-6-25(20)33-2/h3-8,11-13,19H,9-10,15-16H2,1-2H3,(H,29,30) |
InChI Key |
WAYLJBYFOHIPAC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2C(C1)COC3=C2C=CC(=C3)C4=NNC5=C4C=C(C(=C5)C#N)C6=CC=CC=C6OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



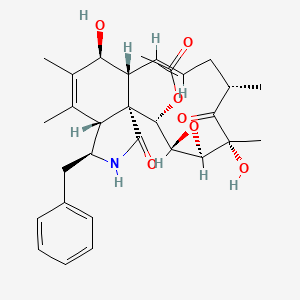
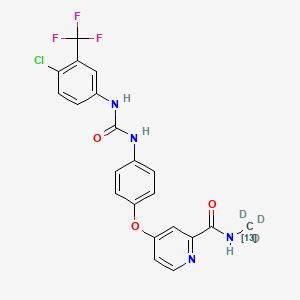
![disodium;2-[4-[[4-(2-sulfoanilino)phenyl]-[4-(2-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate](/img/structure/B12425651.png)

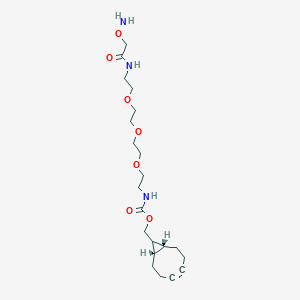


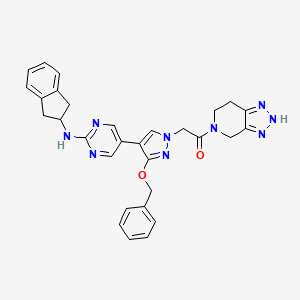
![2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B12425674.png)
